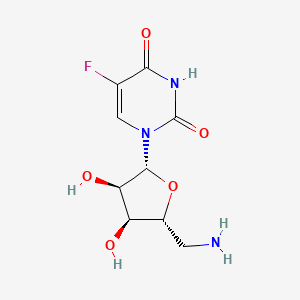

5'-Amino-5'-deoxy-5-fluorouridine

Description

Properties

CAS No. |

82207-47-4 |

|---|---|

Molecular Formula |

C9H12FN3O5 |

Molecular Weight |

261.21 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-5-fluoropyrimidine-2,4-dione |

InChI |

InChI=1S/C9H12FN3O5/c10-3-2-13(9(17)12-7(3)16)8-6(15)5(14)4(1-11)18-8/h2,4-6,8,14-15H,1,11H2,(H,12,16,17)/t4-,5-,6-,8-/m1/s1 |

InChI Key |

CFRPQDDBSNZLHF-UAKXSSHOSA-N |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CN)O)O)F |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CN)O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Approaches to 5'-Deoxyribose Modifications

Halogenation and Nucleophilic Substitution

A foundational strategy for 5'-deoxyribose derivatives involves halogenation at the 5'-position followed by nucleophilic displacement. The synthesis of 5'-deoxy-5-fluorouridine, as described in US4340729A , begins with methyl 2,3-O-isopropylidene-D-ribofuranoside (VII), which undergoes bromination at the 5'-position to yield methyl (5-deoxy-5-bromo-2,3-O-isopropylidene)-D-ribofuranoside (VI). This intermediate is critical for subsequent functionalization.

For 5'-Amino-5'-deoxy-5-fluorouridine, the bromine atom in VI can theoretically be replaced via ammonolysis or azide substitution . For example:

- Ammonia displacement : Heating VI with aqueous or alcoholic ammonia under pressure could yield the 5'-amino derivative.

- Staudinger reaction : Conversion of the bromo group to an azide (using NaN₃) followed by reduction (e.g., with PPh₃/H₂O) would produce the amine.

However, no explicit literature on these steps for this compound exists in the provided sources. The closest analog, 5'-deoxy-5-fluorouridine, is synthesized via hydrogenolysis of the 5'-iodo intermediate.

Intermediate Synthesis and Functionalization

Acyl-Protected Ribofuranoside Intermediates

The patent EP0021231B1 details the use of 5-deoxy-1,2,3-tri-O-acyl-D-ribofuranoside (IIIa/b) as a key intermediate. For amino-functionalized analogs, selective acylation at the 2' and 3'-positions could protect hydroxyl groups while leaving the 5'-position reactive.

Table 1: Comparative Analysis of Acylating Agents

| Acyl Group | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acetyl | Ac₂O, Py, RT, 12h | 85–90 | |

| Benzoyl | BzCl, Et₃N, 0°C | 78–82 |

These conditions ensure high regioselectivity, critical for subsequent amination steps.

Coupling with 5-Fluorouracil

The glycosylation of 5-fluorouracil with acyl-protected ribofuranosides is a pivotal step. US4340729A employs 2,4-bis-O-(trimethylsilyl)-5-fluorouracil (IV) under Vorbrüggen conditions (SnCl₄ catalyst, CH₃CN) to form 1-(5-deoxy-2,3-di-O-acyl-β-D-ribofuranosyl)-5-fluorouracil (II). For 5'-amino derivatives, the 5'-position must remain unblocked to allow amination post-coupling.

Post-Coupling Amination Strategies

Direct Amination of 5'-Deoxy Intermediates

After deprotection of acyl groups (via alkaline hydrolysis), the 5'-position can be modified. For example:

- Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) with phthalimide to introduce a protected amine, followed by hydrazinolysis.

- Reductive Amination : Treatment of a 5'-aldehyde intermediate (generated via oxidation) with NH₃ and NaBH₃CN.

These methods are hypothetical but grounded in analogous nucleoside syntheses.

Analytical Validation and Optimization

Chromatographic Purification

The patent US4340729A emphasizes silica gel chromatography for intermediates, using hexane/ethyl acetate gradients. For polar amino derivatives, reverse-phase HPLC (C18 column, H₂O/MeOH) would enhance purity.

Spectroscopic Confirmation

- ¹H NMR : The absence of 5'-OH (δ 4.8–5.2 ppm) and presence of NH₂ (δ 1.8–2.2 ppm) confirm amination.

- Mass Spectrometry : ESI-MS would show [M+H]⁺ peaks consistent with the molecular formula C₉H₁₁FN₃O₅.

Chemical Reactions Analysis

Types of Reactions

5’-Amino-5’-deoxy-5-fluorouridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into its reduced forms.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

5’-Amino-5’-deoxy-5-fluorouridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated nucleosides.

Biology: The compound is studied for its interactions with enzymes and nucleic acids.

Mechanism of Action

The mechanism of action of 5’-Amino-5’-deoxy-5-fluorouridine involves its incorporation into DNA and RNA, leading to the disruption of nucleic acid synthesis. It inhibits the enzyme thymidylate synthase, which is crucial for DNA replication. This inhibition results in the depletion of thymidine triphosphate, causing DNA damage and cell death. The compound also interferes with RNA processing and function, further contributing to its cytotoxic effects .

Comparison with Similar Compounds

Comparison with 5'-Deoxy-5-fluorouridine (5'-dFUrd)

5'-dFUrd, a well-studied prodrug of 5-FUra, demonstrates superior enzymatic activation in tumor cells compared to 5'-Amino-5'-deoxy-5-fluorouridine. Key differences include:

Table 1: Comparative Pharmacological Profiles

5'-dFUrd is preferentially converted to 5-FUra in tumor cells via thymidine phosphorylase, minimizing toxicity to bone marrow cells, which lack this enzyme . In contrast, this compound’s metabolic pathway is less tumor-selective, limiting its therapeutic index.

Comparison with 5-Fluorouracil (5-FUra)

5-FUra, the parent compound of many fluoropyrimidines, acts via thymidylate synthase inhibition and RNA incorporation. Unlike this compound, 5-FUra exhibits broad cytotoxicity but significant immunosuppression:

- Immunosuppression: 5-FUra reduces leukocyte exudation by 73% and macrophage activity by 5-fold, whereas 5'-dFUrd (a closer analogue) causes only 8% leukocyte reduction and retains macrophage function .

- Metabolism: Over 80% of 5-FUra is catabolized by dihydropyrimidine dehydrogenase (DPD), whereas this compound bypasses DPD but faces rapid RNA bond cleavage .

Comparison with Capecitabine and Other Prodrugs

Capecitabine, an oral prodrug metabolized to 5'-dFUrd and then 5-FUra, demonstrates pharmacokinetic advantages over direct 5'-dFUrd administration. Key findings include:

- Metabolite Exposure : Capecitabine generates 2.3× higher intratumor 5-FUra levels than 5'-dFUrd alone .

- Toxicity Profile : Both compounds share catabolites like α-fluoro-β-alanine (FBAL), but capecitabine’s stepwise activation reduces gastrointestinal toxicity compared to 5'-dFUrd .

Enzymatic Activation and Metabolic Pathways

- Uridine Phosphorylase: Critical for 5'-dFUrd activation, this enzyme is overexpressed in tumors, enhancing 5-FUra delivery . This compound lacks similar enzymatic targeting.

- Metabolite Detection : 19F NMR studies reveal 5'-dFUrd’s catabolites (FBAL, 5-FUra) in plasma and urine, confirming its prolonged 5-FUra release .

Table 2: Cytotoxicity and Selectivity

| Cell Line | This compound LD50 | 5'-dFUrd LD50 | 5-FUra LD50 |

|---|---|---|---|

| MCF-7 Breast Cancer | Not Reported | 35 μM | 0.7 μM |

| Bone Marrow Stem Cells | N/A | 580 μM | 1–5 μM |

This compound’s RNA instability precludes similar evaluations.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to produce 5’-amino-5’-deoxy-5-fluorouridine and its triphosphate derivatives?

- Methodological Answer : The synthesis of 5’-N-triphosphates of 5’-amino-5’-deoxyribonucleosides involves reacting 0.01 mmol of 5’-amino-5’-deoxyribonucleoside with trisodium trimetaphosphate (0.05 mmol) in aqueous Tris-base (pH 11) at room temperature for 7 days. Purification is achieved via thin-layer chromatography (TLC) and HPLC, followed by precipitation as sodium salts using acetone/sodium perchlorate. Purity is validated via HPLC and enzymatic phosphorylation assays with T4 polynucleotide kinase .

- Table 1 : Key Reaction Conditions

| Component | Quantity/Concentration | Incubation Time | Purification Steps |

|---|---|---|---|

| 5’-amino nucleoside | 0.01 mmol | 7 days | TLC, HPLC |

| Trisodium trimetaphosphate | 0.05 mmol | - | Precipitation (acetone/NaClO₄) |

Q. What analytical methods are used to quantify 5’-amino-5’-deoxy-5-fluorouridine and its metabolites in biological matrices?

- Methodological Answer : GC-MS with BSTFA derivatization is preferred for simultaneous quantification of fluoropyrimidines. Plasma samples undergo protein precipitation with ammonium sulfate, followed by liquid-liquid extraction using ethyl acetate/isopropanol (90:10). Derivatization stabilizes 5-FU, enabling detection of 5’-deoxy-5-fluorouridine (LOD: 20 ng/mL). LC-MS/MS is also employed for metabolite profiling, leveraging solid-phase extraction (Atoll XWP) and negative-ion mode detection .

Advanced Research Questions

Q. How do 5’-N-triphosphates of 5’-amino-5’-deoxyribonucleosides inhibit RNA transcription?

- Methodological Answer : These triphosphates act as competitive inhibitors of T7, T3, and Sp6 RNA polymerases. Experimental designs involve in vitro transcription assays with DNA templates and varying concentrations of 5’NH NTPs. Electrophoretic analysis reveals truncated transcripts due to incorporation inefficiency. Kinetic studies show reduced transcription rates (e.g., T7 RNA polymerase activity drops by >80% at 1 mM 5’NH ATP), suggesting steric hindrance from the 5’-amino group .

- Table 2 : Polymerase Inhibition Data

| Polymerase | 5’NH NTP Concentration | Transcription Rate Reduction |

|---|---|---|

| T7 RNAP | 1 mM | >80% |

| T3 RNAP | 1 mM | ~70% |

| Sp6 RNAP | 1 mM | ~65% |

Q. What experimental challenges arise when incorporating 5’-amino-5’-deoxyribonucleosides into RNA transcripts?

- Methodological Answer : Poor solubility of 5’-amino derivatives in aqueous buffers limits transcription efficiency. Pre-phosphorylation (e.g., using T4 PNK) enhances incorporation yields. Post-transcriptional modifications (e.g., ethidium conjugation for mitochondrial targeting) require protected 5’-amino groups during solid-phase oligonucleotide synthesis. Stability assays confirm resistance to nucleases but reduced RNAi activity compared to unmodified RNA .

Q. How do researchers validate the purity and functionality of synthesized 5’-N-triphosphates?

- Methodological Answer : Purity is assessed via HPLC (≥98% area under the curve) and enzymatic phosphorylation using T4 PNK. Functional validation includes transcription inhibition assays and mass spectrometry (e.g., detecting phosphoramidate bond cleavage in RNA). Contaminants (e.g., unreacted nucleosides) are identified via TLC and excluded through iterative purification .

Contradictions and Limitations

- Analytical Sensitivity : While GC-MS offers high selectivity for fluoropyrimidines, LC-UV provides comparable sensitivity without derivatization but requires separate protocols for 5-FUH2 detection .

- Transcription Inhibition Variability : Inhibition efficacy varies across polymerases (T7 > T3 > Sp6), suggesting enzyme-specific steric constraints. Discrepancies in solubility and buffer compatibility further complicate cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.